3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-20(18-9-6-13-27-18)16(2)23(22-15)12-11-21-19(24)10-14-28(25,26)17-7-4-3-5-8-17/h3-9,13H,10-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKRBOGYOOHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine in the presence of an acid catalyst.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyrazole.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 3-bromopropanamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring and thiophene group may play a role in binding to enzymes or receptors, while the phenylsulfonyl group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact: The target compound’s benzenesulfonyl group distinguishes it from analogues like 7a , which uses a cyanothiophene group.
- Bioactivity: While 7a demonstrates antifungal properties, the target compound’s pyrazole-thiophene core aligns more closely with kinase-targeting molecules like the fluorinated pyrazolo-pyrimidine in Example 53 . However, its lack of fluorophenyl or chromenone groups may reduce specificity for certain kinases.
- Synthesis Complexity: The target compound requires multi-step synthesis involving sulfonylation and coupling reactions, similar to the methods described for pyrazolo-pyrimidines . In contrast, simpler analogues like 7a are synthesized via one-pot reactions with malononitrile .
Physicochemical Properties
- Solubility : The target compound’s LogP (~2.8) is higher than 7a (~1.5) due to the benzenesulfonyl group, suggesting reduced aqueous solubility but improved lipid bilayer interaction .
- Thermal Stability : Pyrazole derivatives like the target compound typically exhibit melting points between 160–200°C, comparable to Example 53 (175–178°C) .
Bioactivity and Binding Affinity
- Thiophene vs. Isoindole : Replacing the isoindole group in with thiophene (as in the target compound) introduces a sulfur atom, which may enhance metal coordination in enzyme active sites.
- Sulfonamide Efficacy : The benzenesulfonyl group is a common feature in COX-2 inhibitors (e.g., Celecoxib). While the target compound lacks a COX-2-specific trifluoromethyl group, its sulfonamide moiety could facilitate similar binding interactions .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .
- Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .
- Amide Bond Formation : Activation of the carboxylic acid (e.g., using HBTU or DCC) followed by reaction with the amine-containing intermediate .
Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux for cyclization), and purification via column chromatography .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Advanced: How can reaction conditions be optimized for higher yields and purity?
Answer:
Methodological Approaches :
- Design of Experiments (DoE) : Statistical screening (e.g., factorial design) to identify critical variables (e.g., temperature, stoichiometry). For example, optimizing microwave-assisted synthesis reduces reaction time by 60% while maintaining >90% yield .
- Computational Feedback : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent selection .
Case Study : Ethanol reflux with glacial acetic acid catalyst achieved 95.7% yield in a related sulfonamide synthesis .
Advanced: How are structural analogs of this compound designed and evaluated?
Answer:
Design Principles :
- Bioisosteric Replacement : Substituting thiophene with furan or adjusting pyrazole substituents to modulate solubility and target affinity .
- SAR Studies : Systematic variation of the benzenesulfonyl group (e.g., electron-withdrawing vs. donating substituents) to assess impact on activity .
Evaluation Metrics : - In Vitro Assays : Enzyme inhibition or receptor-binding studies (IC) .
- Computational Docking : Molecular docking (AutoDock Vina) to predict binding modes .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Strategies :
- Meta-Analysis : Cross-validate data using standardized assays (e.g., fixed ATP concentration in kinase assays) .
- Impurity Profiling : HPLC-MS to rule out batch-specific impurities (e.g., sulfonic acid byproducts) .
- Dose-Response Curves : Replicate experiments with tighter control of cell passage numbers and serum-free conditions .
Advanced: What computational tools are used to predict reactivity and stability?
Answer:
Tools and Workflows :
- Reaction Path Search : Transition state modeling with Gaussian or ORCA software to identify energetically favorable pathways .
- Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) to assess conformational stability in aqueous vs. lipid environments .
- ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., CYP450 inhibition risk) .
Advanced: How to design a reactor system for scalable synthesis?
Answer:
Engineering Considerations :
- Continuous Flow Reactors : Enhanced heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Membrane Separation : In-line purification to remove unreacted reagents .
Case Study : Pilot-scale synthesis of a pyrazole derivative achieved 85% yield using a packed-bed reactor with immobilized catalysts .
Advanced: What methodologies are used to study target interactions?
Answer:
Experimental Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
